Product packaging for 3-(M-Tolyl)oxetan-3-amine hydrochloride(Cat. No.:CAS No. 1322200-80-5)

3-(M-Tolyl)oxetan-3-amine hydrochloride

Cat. No.: B1393992
CAS No.: 1322200-80-5
M. Wt: 199.68 g/mol
InChI Key: YJTDKUBEWHYNKP-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound possesses a well-defined chemical identity characterized by its unique molecular structure and specific physicochemical properties. The compound is officially designated with the Chemical Abstracts Service number 1322200-80-5, establishing its definitive identification within the chemical literature. The molecular formula C₁₀H₁₄ClNO reflects the incorporation of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 199.68 grams per mole. This molecular composition represents the hydrochloride salt form of the parent amine compound, which itself carries the Chemical Abstracts Service designation 1322878-26-1 and molecular formula C₁₀H₁₃NO with a molecular weight of 163.22 grams per mole.

The structural classification of this compound places it within multiple chemical categories, primarily as a substituted oxetane derivative and secondarily as an aromatic amine hydrochloride salt. The oxetane core represents a four-membered saturated heterocycle containing one oxygen atom, while the meta-tolyl substituent introduces an aromatic component with a methyl group positioned at the meta position relative to the point of attachment. The amine functionality at the 3-position of the oxetane ring creates a tertiary carbon center, contributing to the compound's unique three-dimensional architecture. The hydrochloride salt formation involves protonation of the amine nitrogen and association with a chloride counterion, which significantly influences the compound's solubility characteristics and crystalline properties.

Property Value
Chemical Abstracts Service Number 1322200-80-5
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
MDL Number MFCD19381736
Parent Compound Chemical Abstracts Service Number 1322878-26-1
Parent Compound Molecular Formula C₁₀H₁₃NO
Parent Compound Molecular Weight 163.22 g/mol

The molecular architecture demonstrates the characteristic features of substituted oxetanes, wherein the four-membered ring system imparts significant ring strain energy while maintaining relative stability under appropriate conditions. The meta-tolyl substitution pattern provides both steric and electronic effects that influence the compound's reactivity profile and potential biological activity. The positioning of the amine functionality at the 3-position of the oxetane ring creates a quaternary carbon center that serves as a focal point for potential chemical transformations and molecular recognition events.

Historical Context of Oxetane-Containing Compounds

The historical development of oxetane chemistry traces its origins to the late nineteenth century, when these four-membered oxygen heterocycles were first discovered by Reboul in 1878. This initial discovery marked the beginning of a long journey toward understanding the unique properties and potential applications of oxetane-containing compounds. Throughout the early twentieth century, oxetanes remained largely academic curiosities due to their perceived instability and the limited synthetic methodologies available for their preparation. The chemical community's understanding of these compounds was constrained by the challenging nature of their synthesis and the misconceptions surrounding their stability profiles.

The paradigm shift in oxetane chemistry began in the latter half of the twentieth century, when researchers started to recognize the potential advantages these compounds could offer in medicinal chemistry applications. The discovery and development of paclitaxel, also known by its brand name Taxol, represented a watershed moment in oxetane research. Paclitaxel became the first and only Food and Drug Administration-approved bioactive oxetane compound, demonstrating that these seemingly unstable molecules could indeed possess significant biological activity and therapeutic potential. The success of paclitaxel challenged previous assumptions about oxetane stability and opened new avenues for research into these unique heterocycles.

The modern renaissance of oxetane chemistry gained significant momentum through the pioneering work of the Carreira group in collaboration with Hoffmann-La Roche, which demonstrated that oxetanes could serve as effective bioisosteres for gem-dimethyl groups and carbonyl functionalities. These influential studies revealed that oxetanes could be used to block metabolically vulnerable methylene sites without the unfavorable increase in lipophilicity typically associated with gem-dimethyl substitution. This discovery initiated what has been termed an "oxetane rush" within the medicinal chemistry community, as researchers began to explore the potential of these compounds for drug discovery applications.

The historical trajectory of oxetane research has been characterized by evolving understanding of their stability profiles, which are now recognized to be strongly dependent on substitution patterns. Modern research has demonstrated that 3,3-disubstituted oxetanes exhibit enhanced stability compared to their monosubstituted or unsubstituted counterparts, as the substituents provide steric protection against nucleophilic attack. This insight has facilitated the rational design of oxetane-containing molecules with improved stability profiles, enabling their incorporation into complex synthetic sequences and pharmaceutical development programs.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that position it at the intersection of multiple important areas of investigation. The compound serves as a valuable model system for understanding the fundamental chemistry of substituted oxetanes, particularly those bearing aromatic substituents and amine functionalities. The presence of the meta-tolyl group provides an opportunity to investigate the electronic and steric effects of aromatic substitution on oxetane reactivity, while the amine functionality introduces additional dimensions of chemical behavior related to basicity, hydrogen bonding, and potential coordination chemistry.

Recent advances in oxetane synthesis have highlighted the importance of developing efficient methodologies for accessing diversely substituted oxetane derivatives. The synthesis of 3-(m-Tolyl)oxetan-3-amine and its hydrochloride salt represents an important milestone in this endeavor, as it demonstrates the feasibility of incorporating both aromatic and amino functionalities into the oxetane framework. The successful preparation of this compound validates synthetic approaches that could be extended to related structures, thereby expanding the accessible chemical space within the oxetane family. The development of reliable synthetic routes to such compounds is essential for enabling their systematic investigation and potential application in drug discovery programs.

The compound's significance extends beyond synthetic methodology to encompass fundamental studies of structure-activity relationships in oxetane chemistry. The meta-tolyl substitution pattern provides a specific geometric arrangement that influences both the electronic properties of the molecule and its three-dimensional shape. Understanding how these structural features affect chemical reactivity, biological activity, and physicochemical properties is crucial for the rational design of improved oxetane derivatives. The amine functionality introduces additional complexity through its potential for protonation, hydrogen bonding, and coordination with metal centers, creating opportunities for investigating diverse chemical phenomena.

Modern pharmaceutical research has increasingly recognized the value of oxetane-containing compounds as building blocks for drug development. The unique properties of oxetanes, including their low molecular weight, high polarity, and marked three-dimensional character, make them attractive motifs for addressing contemporary challenges in medicinal chemistry. The specific case of this compound provides a concrete example of how these theoretical advantages can be realized in practice, serving as a prototype for understanding how oxetane substitution affects drug-relevant properties such as solubility, permeability, and metabolic stability.

Relationship to Other Oxetane Derivatives

The structural relationship between this compound and other oxetane derivatives provides valuable insights into the systematic variation of properties within this class of compounds. A comprehensive analysis of related structures reveals important patterns in molecular design and potential applications. The 3-(Fluoromethyl)oxetan-3-amine hydrochloride, designated with Chemical Abstracts Service number 134818855, represents a closely related analogue wherein the aromatic meta-tolyl group is replaced with a fluoromethyl substituent. This structural modification demonstrates how electronic effects can be systematically varied while maintaining the core oxetane-amine architecture. The molecular formula C₄H₉ClFNO and molecular weight of 141.57 grams per mole for this fluorinated analogue illustrate the impact of substituent choice on fundamental molecular properties.

Another important related compound is 3-(Aminomethyl)oxetan-3-amine dihydrochloride, which bears the Chemical Abstracts Service number 86717924 and molecular formula C₄H₁₂Cl₂N₂O. This derivative features an additional amine functionality through the aminomethyl substituent, creating opportunities for bis-protonation and the formation of dihydrochloride salts. The molecular weight of 175.05 grams per mole reflects the incorporation of an additional nitrogen atom and the presence of two chloride counterions. This compound demonstrates how the oxetane framework can accommodate multiple functional groups while maintaining structural integrity.

The simpler 3-Methyloxetan-3-amine hydrochloride, with Chemical Abstracts Service number 66570570 and molecular formula C₄H₁₀ClNO, provides a minimal example of amino-substituted oxetanes. The molecular weight of 123.58 grams per mole for this methyl-substituted derivative establishes a baseline for comparison with more complex analogues. The progression from methyl to meta-tolyl substitution illustrates how aromatic functionality can be incorporated to modify molecular properties while preserving the essential oxetane-amine core structure.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol)
This compound 1322200-80-5 C₁₀H₁₄ClNO 199.68
3-(Fluoromethyl)oxetan-3-amine hydrochloride 134818855 C₄H₉ClFNO 141.57
3-(Aminomethyl)oxetan-3-amine dihydrochloride 86717924 C₄H₁₂Cl₂N₂O 175.05
3-Methyloxetan-3-amine hydrochloride 66570570 C₄H₁₀ClNO 123.58

The systematic comparison of these related structures reveals important principles governing oxetane derivative design. The electronic effects of different substituents range from the electron-withdrawing fluoromethyl group to the electron-donating meta-tolyl group, providing a spectrum of electronic environments around the oxetane core. The steric effects vary significantly, with the bulky aromatic meta-tolyl group imposing greater steric constraints compared to the smaller methyl or fluoromethyl substituents. These structural variations enable systematic investigation of how substituent effects influence oxetane reactivity, stability, and potential biological activity.

Recent synthetic advances have demonstrated the feasibility of accessing diversely substituted oxetane derivatives through various methodologies. The development of efficient synthetic routes to 3-(difluoromethyl)oxetan-3-amine hydrochloride, as described in patent literature, illustrates the ongoing expansion of accessible oxetane chemical space. The three-step synthetic sequence involving lithium hexamethyldisilazide-mediated coupling, desulfonylation, and deprotection demonstrates the sophisticated methodologies now available for oxetane synthesis. These synthetic capabilities enable the preparation of compound libraries for systematic structure-activity relationship studies and pharmaceutical screening programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B1393992 3-(M-Tolyl)oxetan-3-amine hydrochloride CAS No. 1322200-80-5

Properties

IUPAC Name

3-(3-methylphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDKUBEWHYNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693230
Record name 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322200-80-5
Record name 3-Oxetanamine, 3-(3-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322200-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of N-(3-(Aryl(benzenesulfonyl)methyl)oxetan-3-yl)-2-methylpropane-2-sulfonamide (Intermediate)

  • Reagents: Starting from 3-[(tert-butylsulfinyl)imino]oxetane and an aryl sulfone derivative (e.g., difluoromethyl phenyl sulfone for analogous compounds).
  • Conditions: Reaction in tetrahydrofuran (THF) solvent at low temperatures (-40 to -78 °C).
  • Base: Lithium hexamethyldisilazide (LiHMDS) is added dropwise (1-3 equivalents).
  • Reaction time: 1-3 hours.
  • Work-up: Quenched with water, extracted with ethyl acetate, dried, and purified by silica gel column chromatography.
  • Yield: High yields reported (72-94%) depending on molar ratios and temperature.
Parameter Range/Value
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to -40 °C
Base (LiHMDS) equivalents 1 to 3
Reaction time 1 to 3 hours
Molar ratio (compound 1:2) 1:1 to 1:1.5
Yield 72% to 94%

Step 2: Desulfonylation to Obtain N-(3-(Aryl)methyl)oxetan-3-yl)-2-methylpropane-2-sulfonamide

  • Reagents: Intermediate compound dissolved in dimethylformamide (DMF).
  • Additives: Sodium acetate/acetic acid solution (1-10 mol/L).
  • Reducing agent: Magnesium turnings (1-20 equivalents) added slowly at room temperature.
  • Reaction time: 2-24 hours.
  • Work-up: Filtration, extraction with methyl tert-butyl ether (MTBE), drying, and concentration.
  • Yield: Moderate to high yields (55-94%).
Parameter Range/Value
Solvent Dimethylformamide (DMF)
NaOAc/HOAc concentration 1 to 10 mol/L
Magnesium equivalents 1 to 20
Reaction time 2 to 24 hours
Temperature Room temperature
Yield 55% to 94%

Step 3: Deprotection and Formation of 3-(M-Tolyl)oxetan-3-amine Hydrochloride

  • Reagents: Compound from step 2 dissolved in dichloromethane (DCM).
  • Acid treatment: Addition of hydrochloric acid solutions such as HCl in methanol, dioxane, or diethyl ether.
  • Temperature: Cooling to -5 °C.
  • Reaction time: 2 hours.
  • Work-up: Addition of MTBE, filtration to isolate the hydrochloride salt.
  • Yield: High yields (88-94%).
Parameter Range/Value
Solvent Dichloromethane (DCM)
Acid solution HCl/MeOH, HCl/dioxane, HCl/Et2O
Molar ratio (HCl:substrate) 1:1 to 10:1
Temperature -5 °C
Reaction time 2 hours
Yield 88% to 94%
  • The use of LiHMDS as a strong, non-nucleophilic base is crucial for the initial coupling step, ensuring high selectivity and yield.
  • Magnesium-mediated desulfonylation in the presence of sodium acetate/acetic acid buffer allows mild reduction conditions, preserving the oxetane ring.
  • The final acid-mediated deprotection and salt formation step stabilizes the amine as a hydrochloride, enhancing solubility and crystallinity.
  • Reaction temperatures and molar ratios significantly influence yield and purity, with lower temperatures favoring better control in the initial step.
  • Purification by silica gel chromatography and MTBE washing ensures removal of impurities and side products.
Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Coupling LiHMDS/THF, -78 to -40 °C, 1-3 eq LiHMDS 72-94 Low temp critical, column chromatography purification
2 Desulfonylation Mg turnings, NaOAc/HOAc (1-10 mol/L), DMF, RT, 2-24 h 55-94 Mild conditions preserve oxetane ring
3 Deprotection & Salt Formation HCl solution (MeOH, dioxane, Et2O), DCM, -5 °C, 2 h 88-94 Produces stable hydrochloride salt

The preparation of this compound can be effectively achieved through a three-step synthetic route involving:

  • Low-temperature nucleophilic addition using LiHMDS.
  • Magnesium-mediated desulfonylation under buffered conditions.
  • Acidic deprotection and salt formation.

This method offers advantages of mild reaction conditions, high yields, ease of purification, and scalability, making it suitable for both laboratory and industrial applications. The detailed parameters provided allow for optimization depending on specific laboratory setups and desired scales.

Chemical Reactions Analysis

3-(M-Tolyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that oxetane derivatives, including 3-(M-Tolyl)oxetan-3-amine hydrochloride, exhibit significant anticancer activities. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research has shown that oxetane-containing compounds can interfere with DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells .

Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Some studies suggest that this compound may have protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Pharmacological Studies
Pharmacological evaluations have revealed that the hydrochloride form of this compound enhances solubility and bioavailability, making it a suitable candidate for drug formulation. Its interaction with various biological targets is under investigation, which could lead to the development of new therapeutic agents .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • Nucleophilic Substitution Reactions: These are often employed to introduce the oxetane ring into the molecular structure.
  • Amination Reactions: The introduction of the amine functional group is critical for enhancing biological activity.

Table 1 summarizes some synthetic routes explored in literature:

Methodology Description Reference
Nucleophilic SubstitutionInvolves the reaction of an alkyl halide with a nucleophile to form oxetanes
AminationIntroduction of amine groups via coupling reactions
Ring ClosureFormation of the oxetane ring through cyclization reactions

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a monomer in the synthesis of functional polymers. These polymers may exhibit enhanced mechanical properties and thermal stability due to the incorporation of oxetane units, which can facilitate cross-linking during polymerization .

Coatings and Adhesives
The unique chemical structure of this compound allows it to be utilized in formulating advanced coatings and adhesives. Its ability to enhance adhesion properties while providing resistance to environmental factors makes it valuable in industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-Withdrawing vs. Donating Groups: Halogenated derivatives (e.g., 4-bromo, 4-chloro) exhibit higher molecular weights and increased polarity compared to methyl- or methoxy-substituted analogs. This enhances their solubility in polar solvents but may reduce bioavailability .
  • Purity and Commercial Availability :

    • Bromophenyl and fluorophenyl derivatives are commonly available at ≥99% purity for industrial applications, whereas chlorophenyl and m-tolyl variants are typically supplied at 95% purity .

Biological Activity

3-(M-Tolyl)oxetan-3-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxetane moiety allows for unique reactivity patterns, potentially enabling the compound to act as a substrate or inhibitor for various enzymes.

  • Enzyme Inhibition : Research indicates that compounds containing oxetane rings can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Modulation of Protein Interactions : The compound may also influence protein interactions by forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerShows potential in inhibiting cancer cell proliferation
NeuroprotectiveMay protect neuronal cells from oxidative stress

Antimicrobial Activity

A study conducted on various derivatives of oxetane compounds demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .

Anticancer Properties

Research focusing on the anticancer effects of oxetane derivatives revealed that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This neuroprotective effect was attributed to its ability to scavenge free radicals and reduce inflammation within neuronal tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(M-Tolyl)oxetan-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, oxetane rings can react with m-tolylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires controlling stoichiometry, solvent polarity, and temperature. Impurities such as unreacted amines or byproducts (e.g., dimerized oxetanes) can be minimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
  • Data Reference : Similar oxetane-amine syntheses report yields of 45–70% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxetane ring and m-tolyl substitution. Key signals include oxetane protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.2 ppm).
  • HRMS : Validate molecular weight ([M+H]⁺ expected for C₁₀H₁₃ClNO).
  • FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
    • Safety Note : Handle hygroscopic hydrochloride salts under inert atmosphere to prevent decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Collect solids mechanically (avoid water streams) and dispose via hazardous waste protocols. Prevent environmental release into waterways .
  • Storage : Store in airtight containers at 2–8°C with desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for oxetane ring functionalization be validated experimentally?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates (e.g., oxonium ion formation during ring-opening).
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in acidic/basic conditions.
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and regioselectivity .
    • Data Contradiction Note : Conflicting reports on oxetane stability under basic conditions may arise from solvent effects (e.g., aqueous vs. anhydrous DMF) .

Q. What strategies resolve discrepancies in reported solubility and stability data for oxetan-3-amine derivatives?

  • Methodological Answer :

  • Solubility Profiling : Use standardized buffers (PBS, pH 7.4) and DMSO for comparative studies.
  • Accelerated Stability Testing : Expose samples to heat (40°C) and humidity (75% RH) for 14 days, then analyze via HPLC for degradation products.
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor-supplied specifications .

Q. How can this compound be applied in studying enzyme-ligand interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) to measure binding kinetics with target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for interactions with proteins like kinases or GPCRs.
  • Crystallography : Co-crystallize with enzymes (e.g., cytochrome P450) to resolve binding modes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination steps.
  • Process Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring of enantiomeric excess (ee) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(M-Tolyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(M-Tolyl)oxetan-3-amine hydrochloride

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